2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid
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Overview
Description
2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by the presence of a pyrazole ring fused to a quinoline ring, with a chloro and methyl substituent at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Research: The compound is utilized in studying enzyme inhibition and receptor binding, providing insights into various biological processes.
Mechanism of Action
The mechanism of action of 2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-quinoline structure but differ in the position and type of substituents.
Quinolinyl-pyrazoles: These compounds also feature a fused pyrazole-quinoline ring system but may have different functional groups and biological activities.
Uniqueness
2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid is unique due to its specific chloro and methyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61689-26-7 |
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Molecular Formula |
C13H10ClN3O3 |
Molecular Weight |
291.69 g/mol |
IUPAC Name |
2-(6-chloro-1-methylpyrazolo[3,4-b]quinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C13H10ClN3O3/c1-17-13-9(5-15-17)12(20-6-11(18)19)8-4-7(14)2-3-10(8)16-13/h2-5H,6H2,1H3,(H,18,19) |
InChI Key |
AXOMETWYMXYNDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C=N1)OCC(=O)O |
Origin of Product |
United States |
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